Cas no 722490-43-9 ([Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- AKOS025265305
- [ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Z19818982
- EN300-26589032
- [2-(N-ethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- 722490-43-9
- AB00716475-01
- [Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
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- Inchi: 1S/C16H15ClN2O3/c1-2-19(12-7-4-3-5-8-12)14(20)11-22-16(21)13-9-6-10-18-15(13)17/h3-10H,2,11H2,1H3
- InChI Key: LWPHDKGJGNQPIF-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(=O)OCC(N(C1C=CC=CC=1)CC)=O
Computed Properties
- Exact Mass: 318.0771200g/mol
- Monoisotopic Mass: 318.0771200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 59.5Ų
[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26589032-0.05g |
[ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate |
722490-43-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on [Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and Its Significance in Modern Chemical Biology
Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate, with the CAS number 722490-43-9, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and roles in medicinal chemistry. The presence of both carbamoyl and chloropyridine functional groups in its molecular structure endows it with a high degree of reactivity, making it a valuable scaffold for synthesizing more complex molecules.
The< strong>Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate molecule exhibits a distinct chemical profile that has been explored in various research settings. The< strong>ethyl(phenyl)carbamoyl moiety, in particular, is known for its ability to enhance binding affinity and selectivity in drug interactions, while the< strong>2-chloropyridine-3-carboxylate part contributes to the compound's solubility and bioavailability. These characteristics make it an attractive candidate for further development in the pharmaceutical industry.
In recent years, there has been a growing interest in pyridine-based compounds due to their role as key intermediates in the synthesis of bioactive molecules. The< strong>Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate has been studied for its potential as a building block in the creation of novel therapeutic agents. For instance, researchers have investigated its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The chloropyridine group, in particular, is known to interact with specific amino acid residues in protein targets, thereby modulating enzymatic activity.
The< strong>Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate has also been explored in the context of developing antiviral and antibacterial agents. The carbamoyl group can serve as a linker to attach other pharmacophores that enhance the compound's ability to interact with viral or bacterial enzymes. This flexibility in molecular design allows chemists to tailor the properties of the compound to specific therapeutic needs.
Advances in computational chemistry have further enhanced the understanding of how< strong>Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate interacts with biological targets. Molecular docking studies have revealed that this compound can bind to various proteins with high affinity, suggesting its potential as an allosteric modulator. Such modulatory activity is particularly valuable in drug development, as it can lead to the discovery of drugs that act on multiple targets simultaneously, thereby increasing therapeutic efficacy.
The synthesis of< strong>Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the preparation of intermediates such as ethyl phenyl carbamate and 2-chloro-3-pyridine carboxylic acid ester. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes. The final product is obtained through purification techniques such as column chromatography or recrystallization.
The< strong>Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate has been tested in various biochemical assays to evaluate its pharmacological properties. Preliminary studies have shown that it exhibits inhibitory activity against certain enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and obesity. Additionally, its ability to cross cell membranes suggests potential applications in drug delivery systems.
The future prospects of< strong>Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate are vast, particularly as more research is conducted into its applications. One exciting area is its use as a scaffold for developing small-molecule probes that can be used to study protein-protein interactions at a molecular level. Such probes could provide insights into disease mechanisms and help identify new therapeutic targets.
In conclusion, the< strong>Ethyl(phenyl)carbamoyl)methyl 2-chloropyridine-3-carboxylate, with CAS number 722490-43-9, represents an important advancement in chemical biology and medicinal chemistry. Its unique structural features and potential applications make it a promising candidate for further research and development. As our understanding of its properties continues to grow, so too will its role in addressing some of the most pressing challenges in human health.
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